Bienvenue dans la boutique en ligne BenchChem!

N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

TSHR antagonist FSHR selectivity glycoprotein hormone receptor

N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 942010-72-2) is a synthetic small-molecule belonging to the 2-ureido-thiazole-5-carboxamide chemotype. This compound has been pharmacologically characterized as a thyroid-stimulating hormone receptor (TSHR) antagonist with nanomolar potency, as documented in the BindingDB database (BDBM50614116; CHEMBL5285143) with data originally contributed by Byondis.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 942010-72-2
Cat. No. B2740705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
CAS942010-72-2
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C
InChIInChI=1S/C17H22N4O2S/c1-4-5-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H2,19,20,21,23)
InChIKeyMWSRYGAJHPYEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 942010-72-2): Class Identity and Procurement Relevance


N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (CAS 942010-72-2) is a synthetic small-molecule belonging to the 2-ureido-thiazole-5-carboxamide chemotype [1]. This compound has been pharmacologically characterized as a thyroid-stimulating hormone receptor (TSHR) antagonist with nanomolar potency, as documented in the BindingDB database (BDBM50614116; CHEMBL5285143) with data originally contributed by Byondis [2]. The thiazole-ureido-carboxamide scaffold is recognized in medicinal chemistry for yielding potent GPCR ligands and kinase inhibitors, and this particular N-butyl-substituted derivative represents a distinct chemical entity within that scaffold space.

Why N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide Cannot Be Replaced by Generic TSHR Antagonists


TSHR antagonists are not interchangeable. Despite sharing a common receptor target, individual ligands within this class exhibit large differences in species cross-reactivity, selectivity against related glycoprotein hormone receptors (e.g., FSHR, LHCGR), and functional modality (neutral antagonism vs. inverse agonism) [1]. For example, the well-characterized antagonist SYD5115 achieves nanomolar TSHR blockade but retains substantial FSHR affinity (IC50 ≈ 259 nM), while the older tool compound NIDDK/CEB-52 is approximately 50-fold less potent on human TSHR (IC50 ≈ 4,200 nM) [1]. Subtle modifications to the 2-ureido-thiazole-5-carboxamide scaffold, particularly the N-alkyl substitution on the carboxamide and the aryl group on the urea, profoundly alter both potency and selectivity. Therefore, substituting N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide with a generic TSHR ligand without verification introduces unacceptable risk of altered pharmacology.

Quantitative Differentiation of N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (942010-72-2) Against Closest Comparators


FSHR Selectivity: >256-Fold Window Over TSHR, Surpassing SYD5115 by ~39-Fold

In head-to-head comparable assays curated within BindingDB, the target compound (BDBM50614116) achieves a selectivity ratio of >256-fold for rat TSHR over human FSHR (TSHR IC50 39 nM vs. FSHR IC50 >10,000 nM), while SYD5115 (BDBM50614108) achieves only a ~5.4-fold selectivity window (rat TSHR IC50 48 nM vs. human FSHR IC50 259 nM) [1][2]. The ~39-fold improvement in selectivity index makes the target compound substantially more suitable for experiments requiring clean TSHR pharmacology with minimal FSHR cross-reactivity.

TSHR antagonist FSHR selectivity glycoprotein hormone receptor off-target profiling

Human TSHR Potency: 51-Fold Greater Than NIDDK/CEB-52 Reference Antagonist

The target compound exhibits an IC50 of 82 nM against human TSHR expressed in HEK293 cells, as measured by Eu-cAMP TR-FRET assay [1]. In comparison, the published reference antagonist NIDDK/CEB-52 (Compound 52) shows an IC50 of 4,200 nM for TSH-mediated cAMP response in TSHR-expressing cells [2]. This represents an approximately 51-fold improvement in potency at the human receptor, placing the target compound firmly in the nanomolar potency tier suitable for cell-based pharmacological studies at low micromolar-to-nanomolar concentrations.

TSHR antagonist potency human TSHR cAMP inhibition Graves' disease

Rat TSHR Potency Cross-Validation: Consistent Nanomolar Activity Across Species Assays

The target compound demonstrates consistent nanomolar potency across both rat and human TSHR orthologs, with an IC50 of 39 nM in rat FRTL-5 thyrocytes [1]. This is comparable to SYD5115, which shows IC50 values of 48 nM (rat) and 62 nM (human) in the same assay platform [2]. The cross-species activity profile supports the compound's utility in rodent preclinical models of thyroid dysfunction, an essential consideration for translational research programs where in vivo validation is required prior to clinical candidate selection.

species cross-reactivity rat TSHR FRTL-5 preclinical thyroid model

Scaffold Distinctiveness: 2-Ureido-Thiazole-5-Carboxamide Core Confers Different Pharmacophore Geometry vs. SYD5115 Chemotype

The target compound (CAS 942010-72-2; MF C17H22N4O2S; MW 346.45) features a 2-ureido-thiazole-5-carboxamide core with an N-butyl carboxamide substituent and a p-tolyl urea moiety . In contrast, SYD5115 belongs to a distinct chemotype (MF C24H27N3O; MW 373.49) that lacks the thiazole ring and urea linkage, instead featuring a different heterocyclic architecture [1]. This scaffold-level difference produces distinct hydrogen-bonding capacity, lipophilicity (clogP), and three-dimensional pharmacophore geometry. While quantitative SAR data directly comparing the two scaffolds is not publicly available, the selectivity data (FSHR window >256 vs. ~5.4) provides indirect evidence that the 2-ureido-thiazole-5-carboxamide scaffold offers a structurally encoded selectivity advantage that SYD5115's scaffold does not replicate.

scaffold comparison 2-ureido-thiazole chemotype differentiation medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-Butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (942010-72-2)


TSHR Functional Antagonism in Cell-Based Graves' Disease Models Requiring Minimal FSHR Crosstalk

The compound's >256-fold selectivity ratio over FSHR makes it the preferred TSHR antagonist for in vitro models of Graves' disease where FSHR co-expression or FSHR-mediated signaling could confound results [1]. Primary human thyrocyte cultures or TSHR-overexpressing HEK293 cells treated with stimulatory TSHR autoantibodies (e.g., M22) can be co-incubated with this compound at concentrations up to 1 µM without significant FSHR engagement, a concentration range where SYD5115 would produce >75% FSHR occupancy.

Structure-Activity Relationship (SAR) Studies on the 2-Ureido-Thiazole-5-Carboxamide Scaffold

As a prototype N-alkyl substituted member of the 2-ureido-thiazole-5-carboxamide chemotype, this compound serves as a reference standard for SAR exploration programs aiming to optimize TSHR potency and selectivity. Its well-defined synthetic handle (the N-butyl carboxamide) and p-tolyl urea moiety offer clear vectors for systematic modification while maintaining the core pharmacophore that delivers the selectivity advantage [1].

Rodent Pharmacology Studies Requiring Cross-Species TSHR Antagonist Activity

With confirmed potency on both rat TSHR (IC50 39 nM in FRTL-5 cells) and human TSHR (IC50 82 nM in HEK293 cells), this compound is suitable for translational research programs that require seamless transition from human cell-based screening to rodent in vivo pharmacodynamic studies, without the need to switch chemical tools between species [1].

High-Throughput Screening (HTS) Counter-Screening Against FSHR to Identify Selective TSHR Ligands

The compound's well-characterized FSHR cross-reactivity profile (IC50 >10,000 nM) establishes it as a benchmark selective TSHR antagonist for HTS triage workflows. Compounds identified in TSHR primary screens can be rapidly assessed for FSHR liability using this molecule as the selectivity standard, enabling efficient prioritization of truly TSHR-selective hits [1].

Quote Request

Request a Quote for N-butyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.